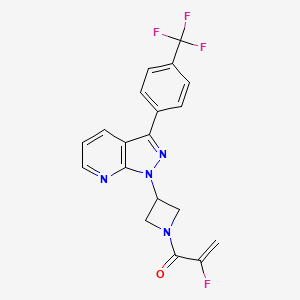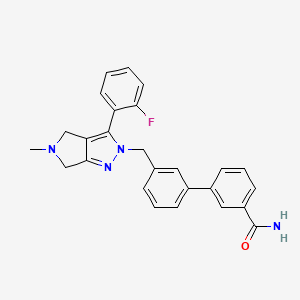
P-CAB agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-CAB agent 1, also known as compound B19, is a highly potent potassium-competitive acid blocker agent. It has an IC50 value of 60.50 nM for the enzyme hydrogen/potassium ATPase. This compound is known for its acceptable oral absorption in rats and is primarily used for researching acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
P-CAB agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
P-CAB agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acid-blocking agents and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and its potential role in modulating ion channels.
Medicine: Explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
P-CAB agent 1 exerts its effects by competitively inhibiting the enzyme hydrogen/potassium ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production, providing relief from acid-related disorders .
相似化合物的比较
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer compound with enhanced stability and potency compared to traditional proton pump inhibitors.
Uniqueness
P-CAB agent 1 is unique due to its high potency and acceptable oral absorption in rats. It offers a promising alternative to traditional proton pump inhibitors, with potential advantages in terms of onset of action and duration of effect .
属性
分子式 |
C26H23FN4O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32) |
InChI 键 |
LGPYOKZMSVIUGM-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


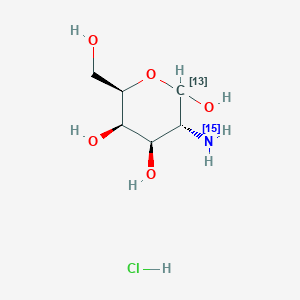
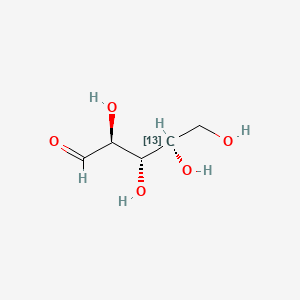
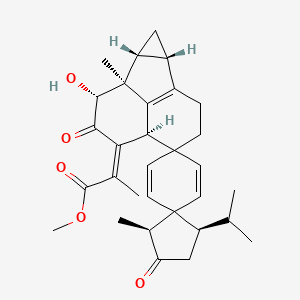
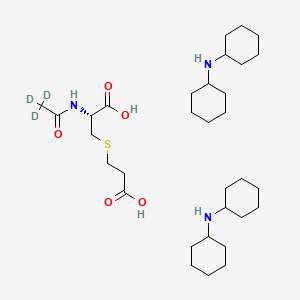
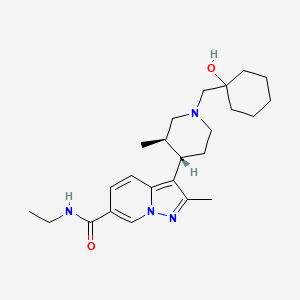
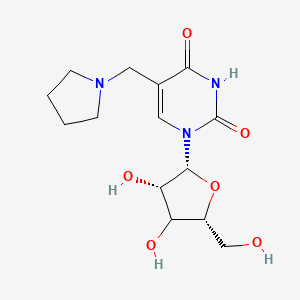
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
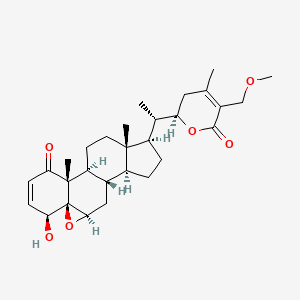
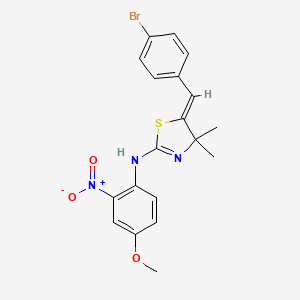
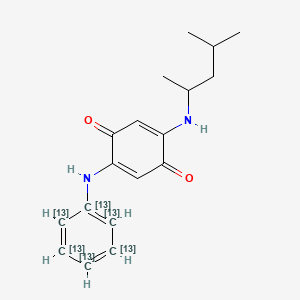
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
